(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(3-hydroxyazetidin-1-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
[2-(4-chlorophenyl)tetrazol-5-yl]-(3-hydroxyazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5O2/c12-7-1-3-8(4-2-7)17-14-10(13-15-17)11(19)16-5-9(18)6-16/h1-4,9,18H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXMTRDJBHQPJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(3-hydroxyazetidin-1-yl)methanone is a novel tetrazole derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of a 4-chlorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets. The 3-hydroxyazetidin-1-yl moiety may contribute to its pharmacological profiles.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of tetrazole derivatives, including the compound . The compound exhibited moderate to strong activity against various bacterial strains, particularly:
- Salmonella typhi
- Bacillus subtilis
These findings suggest that the compound could be a candidate for developing new antibacterial agents .
Anticancer Activity
The anticancer potential of tetrazole derivatives has been explored extensively. In vitro studies demonstrated that similar compounds showed significant cytotoxic effects against cancer cell lines. Notably, compounds with structural similarities to (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(3-hydroxyazetidin-1-yl)methanone have been reported to induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of cell proliferation
- Induction of cell cycle arrest
- Modulation of apoptotic pathways
For instance, a related study indicated that certain tetrazole derivatives achieved IC50 values comparable to established chemotherapeutics like doxorubicin .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. It demonstrated strong inhibition of:
- Acetylcholinesterase (AChE) : Implicated in neurodegenerative diseases.
- Urease : Associated with the treatment of urinary tract infections.
These activities suggest potential therapeutic applications in treating conditions like Alzheimer's disease and urinary infections .
Case Study 1: Antibacterial Screening
In a study evaluating the antibacterial activity of several tetrazole derivatives, (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(3-hydroxyazetidin-1-yl)methanone was tested against multiple bacterial strains. The results indicated:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
This screening underscores the compound's potential as an antibacterial agent .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer effects of similar tetrazole compounds on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study reported:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 12.5 | MCF-7 |
| Compound B | 15.0 | HeLa |
| (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(3-hydroxyazetidin-1-yl)methanone | 14.0 | MCF-7 |
These results indicate that the compound exhibits significant cytotoxicity against cancer cells, warranting further investigation into its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Structural Features and Substituent Analysis
| Compound Name / Structure | Key Substituents | Functional Groups | Notable Features | Reference |
|---|---|---|---|---|
| (Target Compound) (2-(4-Chlorophenyl)-2H-tetrazol-5-yl)(3-hydroxyazetidin-1-yl)methanone |
- 4-Chlorophenyl - 3-Hydroxyazetidine |
Tetrazole, Methanone, Hydroxyl | - Tetrazole enhances metabolic stability. - Hydroxyazetidine improves solubility via H-bonding. |
Inferred from |
| 5-((2-((4-Chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole | - 4-Chlorophenyl - Thioether linker |
Tetrazole, Thioether | - Thioether increases lipophilicity. - Lacks polar azetidine group. |
|
| Fenofibrate Related Compound A (4-Chlorophenyl)(4-hydroxyphenyl)methanone |
- 4-Chlorophenyl - 4-Hydroxyphenyl |
Methanone, Hydroxyl | - Simpler structure with aromatic ketone. - Lower polarity than target compound. |
|
| 5-Chloro-2-(3-hydroxymethyl-5-methyl-4H-triazol-4-yl)phenylmethanone | - Triazole with hydroxymethyl - 2-Chlorophenyl |
Triazole, Methanone, Hydroxymethyl | - Hydroxymethyl enhances hydrophilicity. - Triazole may offer metal coordination sites. |
|
| (3-(3-Hydroxyquinoxalin-2-yl)-5-mercapto-4H-1,2,4-triazol-4-yl)(phenyl)methanone | - Mercapto-triazole - Quinoxaline |
Triazole, Thiol, Methanone | - Thiol group increases redox activity. - Quinoxaline contributes to π-stacking interactions. |
Key Observations:
- The target compound’s tetrazole-azetidine combination distinguishes it from simpler methanone derivatives (e.g., Fenofibrate analogs) by offering dual polarity and stability .
- Compared to thioether-linked tetrazoles (), the hydroxyazetidine group likely reduces lipophilicity, favoring aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
